molecular formula C10H7N3O2 B084272 3-Nitro-4-(4/'-pyridyl) pyridine CAS No. 14804-92-3

3-Nitro-4-(4/'-pyridyl) pyridine

Cat. No. B084272
CAS RN: 14804-92-3
M. Wt: 201.18 g/mol
InChI Key: ZUGIVRRLWFZKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(4/'-pyridyl) pyridine (NPP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. NPP is a nitroaromatic compound that possesses a pyridine ring and a pyridyl group at the 4th and 3rd positions, respectively. The compound has been synthesized using various methods and has been found to exhibit potent anticancer, antiviral, and antitumor activities.

Mechanism Of Action

The mechanism of action of 3-Nitro-4-(4/'-pyridyl) pyridine is not fully understood. However, it has been suggested that 3-Nitro-4-(4/'-pyridyl) pyridine exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways. 3-Nitro-4-(4/'-pyridyl) pyridine has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 3-Nitro-4-(4/'-pyridyl) pyridine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.

Biochemical And Physiological Effects

3-Nitro-4-(4/'-pyridyl) pyridine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3-Nitro-4-(4/'-pyridyl) pyridine has also been found to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In addition, 3-Nitro-4-(4/'-pyridyl) pyridine has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins.

Advantages And Limitations For Lab Experiments

3-Nitro-4-(4/'-pyridyl) pyridine has several advantages for lab experiments. It is a potent and selective inhibitor of cancer cell growth and proliferation. 3-Nitro-4-(4/'-pyridyl) pyridine has also been found to have low toxicity and high bioavailability. However, there are some limitations to using 3-Nitro-4-(4/'-pyridyl) pyridine in lab experiments. The compound is highly reactive and can undergo nitroreduction, which can result in the formation of toxic metabolites. In addition, 3-Nitro-4-(4/'-pyridyl) pyridine is not water-soluble, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 3-Nitro-4-(4/'-pyridyl) pyridine. One direction is to investigate the efficacy of 3-Nitro-4-(4/'-pyridyl) pyridine in combination with other anticancer drugs. Another direction is to study the mechanism of action of 3-Nitro-4-(4/'-pyridyl) pyridine in more detail. It is also important to investigate the potential toxic effects of 3-Nitro-4-(4/'-pyridyl) pyridine and its metabolites. Furthermore, the development of water-soluble derivatives of 3-Nitro-4-(4/'-pyridyl) pyridine could improve its use in lab experiments. Finally, the potential of 3-Nitro-4-(4/'-pyridyl) pyridine as a therapeutic agent for the treatment of cancer and viral infections should be further explored.
Conclusion
In conclusion, 3-Nitro-4-(4/'-pyridyl) pyridine is a promising compound that exhibits potent anticancer, antiviral, and antitumor activities. The compound has been synthesized using various methods and has been found to exert its biological activities by inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways. 3-Nitro-4-(4/'-pyridyl) pyridine has several advantages for lab experiments, but there are also some limitations to its use. Future research on 3-Nitro-4-(4/'-pyridyl) pyridine should focus on investigating its efficacy in combination with other anticancer drugs, studying its mechanism of action in more detail, and exploring its potential as a therapeutic agent for the treatment of cancer and viral infections.

Synthesis Methods

3-Nitro-4-(4/'-pyridyl) pyridine can be synthesized using various methods, including the reaction of 4-chloropyridine with 4-pyridylboronic acid, followed by nitration with nitric acid and sulfuric acid. Another method involves the reaction of 4-chloro-3-nitropyridine with 4-pyridylboronic acid in the presence of a palladium catalyst and a base. The yield of 3-Nitro-4-(4/'-pyridyl) pyridine using these methods ranges from 50-90%.

Scientific Research Applications

3-Nitro-4-(4/'-pyridyl) pyridine has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-Nitro-4-(4/'-pyridyl) pyridine has also been found to have antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV). In addition, 3-Nitro-4-(4/'-pyridyl) pyridine has been shown to have antitumor activity by inhibiting the growth and proliferation of tumor cells.

properties

IUPAC Name

3-nitro-4-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGIVRRLWFZKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(4/'-pyridyl) pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.